5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Description
5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound is characterized by its unique triazolo-pyrimidine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H12N4/c1-5-3-6(2)11-7(10-5)8-4-9-11/h4-6H,3H2,1-2H3,(H,8,9,10) |
InChI Key |
XAGLGBOFHKOKSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C(=NC=N2)N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5,7-dimethyl-1,2,4-triazole with an appropriate aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace hydrogen atoms on the triazolo-pyrimidine ring.
Common Reagents and Conditions
The reagents and conditions for these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with substrates and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties based on various studies and findings.
Chemical Structure and Properties
The molecular formula of 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is with a molecular weight of 180.25 g/mol. The compound features a triazole ring fused with a pyrimidine structure which contributes to its unique biological activities.
Anticancer Properties
Research has indicated that derivatives of 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant anticancer activity. A study demonstrated that certain analogs showed potent inhibitory effects on various cancer cell lines including:
- MDA-MB-231 (breast cancer)
- A549 (lung cancer)
- SGC-7901 (gastric cancer)
For instance, one compound displayed an IC50 value of 1.07 µg/mL against SGC-7901 cells, indicating strong cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary bioassays have shown that it possesses herbicidal and fungicidal activities. Specifically:
- It demonstrated excellent fungicidal activity against Rhizoctonia solani, a pathogenic fungus affecting crops.
- Various derivatives were synthesized and tested for their ability to inhibit bacterial growth .
Structure-Activity Relationship (SAR)
The biological activity of 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be significantly influenced by structural modifications. Studies have explored the SAR by modifying substituents on the triazole and pyrimidine rings. Key findings include:
- Compounds with electron-withdrawing groups exhibited enhanced activity against cancer cell lines.
- The presence of methyl groups at positions 5 and 7 was crucial for maintaining biological potency .
The mechanism by which 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects is believed to involve:
- Inhibition of key enzymes involved in nucleotide synthesis and cell proliferation.
- Induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival .
Case Study 1: Anticancer Activity
In a recent study involving the evaluation of various triazolo-pyrimidine derivatives against breast cancer cells (MDA-MB-231), it was found that compounds with specific substitutions showed enhanced inhibition rates compared to control groups. The study highlighted the importance of structural features in determining efficacy .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of synthesized derivatives against Rhizoctonia solani. The results indicated that certain compounds exhibited over 80% inhibition at concentrations as low as 10 µg/mL. This suggests potential applications in agricultural pest control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
